molecular formula C17H15N3O3 B2492600 methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate CAS No. 303995-38-2

methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate

Cat. No.: B2492600
CAS No.: 303995-38-2
M. Wt: 309.325
InChI Key: NGDSIYLXCFGNEK-UHFFFAOYSA-N
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Description

Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is a complex organic compound with a unique structure that includes both isoquinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the carbamate . This method is environmentally friendly and yields a wide range of substituted carbamates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the catalyst-free synthesis method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-pyridin-2-yl carbamates
  • N-quinolin-2-yl carbamates
  • N-isoquinolin-1-yl carbamates

Uniqueness

Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is unique due to its dual presence of isoquinoline and pyridine rings, which confer distinct chemical and biological properties. This duality allows for a broader range of applications and interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-5-4-8-18-9-12)16(21)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSIYLXCFGNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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